1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound with a unique structure that combines elements of piperazine, acetic acid, and indolinylidene hydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves multiple steps, starting with the preparation of the piperazineacetic acid derivative. The process includes:
Formation of 4-methyl-1-piperazineacetic acid: This step involves the reaction of piperazine with acetic acid under controlled conditions to introduce the acetic acid moiety.
Introduction of the indolinylidene hydrazide group: This step involves the reaction of the 4-methyl-1-piperazineacetic acid with 5,7-dichloro-2-oxo-3-indolinylidene hydrazide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperazineacetic acid, 4-methyl-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-
- 1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)-
Uniqueness
1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to the presence of the 5,7-dichloro-2-oxo-3-indolinylidene group, which imparts specific chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
86873-26-9 |
---|---|
Molekularformel |
C15H17Cl2N5O2 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C15H17Cl2N5O2/c1-21-2-4-22(5-3-21)8-12(23)19-20-14-10-6-9(16)7-11(17)13(10)18-15(14)24/h6-7,18,24H,2-5,8H2,1H3 |
InChI-Schlüssel |
QYKQHUQKUXNTRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.